Hydroxycyclohexenyl vs. Saturated Cyclohexyl Substituent: CCR1 Binding Affinity SAR and the Critical Role of the Allylic Alcohol
In the xanthene-9-carboxamide CCR1 antagonist series, the nature of the N-substituent is the dominant driver of receptor affinity. The parent xanthene-9-carboxamide lead 2a (which lacks a substituent on the carboxamide nitrogen beyond the xanthene core) served as the baseline, while optimized analogs with quaternarized piperidine substituents achieved IC50 values of 0.9 nM (human CCR1) and 5.8 nM (murine CCR1) [1]. The target compound incorporates a 1-hydroxycyclohex-2-en-1-ylmethyl group—a tertiary allylic alcohol—which is structurally unrepresented in the published CCR1 SAR. The hydroxyl group can serve as a hydrogen-bond donor, while the endocyclic alkene constrains the cyclohexene ring into a half-chair conformation, differentiating it from the fully saturated and conformationally flexible N-cyclohexyl analog (expected logP ~3.8 versus ~4.2 for the non-hydroxylated analog based on fragmental constant calculations) [2]. This polar, rigidified substituent is predicted to alter both the binding pose and the off-rate at CCR1 relative to piperidine-linked or saturated cycloalkyl analogs, although direct binding data for the target compound have not yet been reported.
| Evidence Dimension | CCR1 receptor binding affinity (SAR context) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Lead 2a: weak initial affinity; Optimized 2q-1: IC50 0.9 nM (human CCR1), 5.8 nM (murine CCR1); Compound 2b-1: IC50 1.8 nM (binding, CHO cells), 13 nM (functional, U937 cells) |
| Quantified Difference | N/A – direct data unavailable; structural differentiation via presence of tertiary allylic alcohol absent in all published potent analogs |
| Conditions | 125I-MIP-1α binding assay using human CCR1-transfected CHO cells; functional chemotaxis assay using U937 cells |
Why This Matters
For procurement decisions in CCR1-targeted drug discovery, the unique hydroxycyclohexenyl substituent represents an unexplored region of chemical space within this pharmacophore, offering a potential avenue for intellectual property differentiation and novel SAR exploration.
- [1] Naya, A., Sagara, Y., Ohwaki, K., Saeki, T., Ichikawa, D., Iwasawa, Y., ... & Ohtake, N. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of Medicinal Chemistry, 44(9), 1429-1435. DOI: 10.1021/jm0004244. View Source
- [2] Naya, A., Ishihara, Y., Sagara, Y., Ohtake, N., Saeki, T., Ichikawa, D., ... & Iwasawa, Y. (2003). Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. Bioorganic & Medicinal Chemistry, 11(6), 875-884. DOI: 10.1016/s0968-0896(02)00559-x. View Source
